molecular formula C13H5F19O2 B1349975 1H,1H-Perfluoro-n-decyl acrylate CAS No. 335-83-1

1H,1H-Perfluoro-n-decyl acrylate

Cat. No.: B1349975
CAS No.: 335-83-1
M. Wt: 554.15 g/mol
InChI Key: QPVJROJBHCURKR-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-n-decyl acrylate: is a chemical compound with the molecular formula C13H5F19O2 and a molecular weight of 554.15 g/mol . It is a clear liquid that is insoluble in water and has a boiling point of 66°C at 0.35 mmHg . This compound is known for its high hydrophobicity and excellent chemical and thermal stability. It is commonly used in the immobilization of dl-homocysteine and in the modification of surfaces and functionalization of polymers.

Scientific Research Applications

1H,1H-Perfluoro-n-decyl acrylate has a wide range of scientific research applications, including:

    Surface Modification: Used to modify surfaces to impart hydrophobic and oleophobic properties.

    Polymer Functionalization: Used in the synthesis of functionalized polymers for various applications such as coatings, adhesives, and sealants.

    Biomedical Applications: Investigated for use in drug delivery systems and biomedical devices due to its biocompatibility and stability.

    Oil Recovery: Used in the petroleum industry to enhance oil recovery by reducing water film on rock surfaces and interfacial tension.

    Protective Coatings: Applied in the creation of protective coatings for materials such as marble to prevent photo-chemical degradation.

Mechanism of Action

Target of Action

1H,1H-Perfluoro-n-decyl acrylate is a perfluoroalkyl acrylate that is capable of polymerization . Its primary targets are the molecules and surfaces that it interacts with during the polymerization process.

Mode of Action

The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers (in this case, this compound) are chemically bonded together to form a larger, more complex structure known as a polymer .

Biochemical Pathways

It is known that the compound plays a role in the creation of superamphiphobic surfaces . These are surfaces that exhibit extreme repellency to both water and oils, a property that can be attributed to the unique structure of the polymer formed by the compound.

Pharmacokinetics

It is known that the compound is a clear liquid that is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its chemical structure and physical properties.

Result of Action

The primary result of the action of this compound is the formation of a polymer that can be used to create superamphiphobic surfaces . These surfaces have a wide range of potential applications, including in the creation of self-cleaning materials, anti-fouling coatings, and liquid-repellent textiles.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and extent of the polymerization process . Furthermore, the presence of other chemicals in the environment can potentially interfere with the polymerization process or alter the properties of the resulting polymer.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoro-n-decyl acrylate can be synthesized through the esterification of 1H,1H-perfluoro-n-decanol with acrylic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Perfluoro-n-decyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Substitution Reactions: It can undergo nucleophilic substitution reactions with reagents such as or .

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators such as or .

    Substitution Reactions: Typically carried out in the presence of a base such as or .

Major Products Formed:

    Polymers: Formation of fluorinated polymers with unique properties such as low surface energy and high thermal stability.

    Substituted Acrylates: Formation of various substituted acrylates depending on the nucleophile used in the reaction.

Comparison with Similar Compounds

  • 1H,1H,2H,2H-Heptadecafluorodecyl acrylate
  • 1H,1H-Perfluoro-n-decyl methacrylate
  • 1H,1H,5H-Octafluoropentyl acrylate
  • 1H,1H,7H-Dodecafluoroheptyl acrylate

Comparison: 1H,1H-Perfluoro-n-decyl acrylate is unique due to its longer perfluorinated chain, which provides enhanced hydrophobicity and thermal stability compared to shorter-chain analogs . This makes it particularly useful in applications requiring extreme resistance to water, oil, and high temperatures. Additionally, its ability to form stable polymers with low surface energy distinguishes it from other similar compounds .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F19O2/c1-2-4(33)34-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)32/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVJROJBHCURKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F19O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375104
Record name 1H,1H-Perfluoro-n-decyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-83-1
Record name 1H,1H-Perfluoro-n-decyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1H,1H-Perfluoro-n-decyl acrylate contribute to the functionality of the modified polymer brush surface?

A1: The research demonstrates the use of this compound in a thiol-Michael addition reaction with thiolactone-containing polymer brushes. [] This reaction introduces acrylate functionality onto the brush surface. While the specific application of the acrylate group isn't detailed in this study, acrylate groups are commonly used in polymerization reactions. This suggests that the modified brush surface could potentially be further functionalized through subsequent polymerization reactions with the introduced acrylate groups.

Q2: How do the one-pot and sequential modification methods compare in terms of this compound incorporation within the polymer brush?

A2: The study found that the one-pot method, where both bromobenzyl amine and this compound are introduced simultaneously, resulted in more efficient incorporation of both the amine and acrylate functionalities within the polymer brush compared to the sequential approach. [] This suggests that the one-pot method might be advantageous for achieving higher densities of the desired functionalities within the brush structure.

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